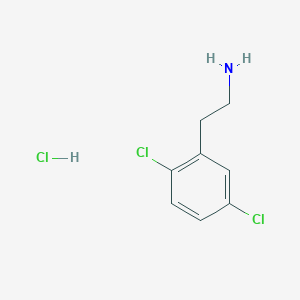

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then purified through crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines. These products can be further utilized in different chemical processes and applications .

科学研究应用

Chemistry

In synthetic organic chemistry, 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride serves as a building block for more complex organic molecules. It can participate in various chemical reactions such as:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction : Reduction reactions yield secondary or tertiary amines.

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles.

These reactions are crucial for developing new materials and compounds with specific properties.

Biology

The compound's interaction with biological systems has been a focal point of research:

- Enzyme Inhibition Studies : It has been used to study the inhibition of specific enzymes, providing insights into metabolic pathways.

- Receptor Binding Studies : The compound's ability to bind to various receptors makes it valuable for pharmacological research.

Research indicates that this compound may affect neurotransmitter systems, particularly those involving monoamines, suggesting potential applications in treating mood disorders.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects:

- Drug Development : Its structure suggests it could serve as a lead compound for developing drugs targeting central nervous system disorders.

- Pharmacological Studies : Research has shown that similar compounds exhibit antidepressant and antipsychotic properties.

Case Study 1: Enzyme Inhibition

A study conducted on the effects of this compound on monoamine oxidase (MAO) demonstrated significant inhibition at certain concentrations. This finding indicates its potential as a candidate for further development in treating depression by modulating neurotransmitter levels.

Case Study 2: Receptor Interaction

Research published in the Journal of Medicinal Chemistry explored the binding affinity of this compound to serotonin receptors. Results showed promising interactions that could lead to new treatments for anxiety disorders.

作用机制

The mechanism of action of 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Similar Compounds

Some compounds similar to 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride include:

- 2-(2,4-Dichlorophenyl)ethan-1-amine

- 2-(3,5-Dichlorophenyl)ethan-1-amine

- 2-(2,6-Dichlorophenyl)ethan-1-amine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in different chemical and biological properties, making it a distinct and valuable compound for various research applications .

生物活性

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride, also known as R-DPEA HCl, is a compound of interest in medicinal chemistry due to its unique structural features, including a dichlorophenyl group attached to an ethanamine backbone. This compound has been studied for its potential biological activities, particularly in the context of pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H10Cl2N, and it has a molecular weight of approximately 203.09 g/mol. The presence of the amine functional group enhances its reactivity and potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H10Cl2N |

| Molecular Weight | 203.09 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can act as an agonist or antagonist at various neurotransmitter receptors, particularly those involved in monoamine signaling pathways. This interaction can lead to alterations in neurotransmitter levels and downstream signaling cascades, which are crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : The compound has been investigated for its potential antidepressant properties due to its ability to modulate serotonin and norepinephrine levels.

- Neurotransmitter Interaction : Studies suggest that it may interact with trace amine-associated receptors (TAARs), which play a role in the central nervous system's regulation of mood and behavior .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating potential applications in infectious disease treatment .

Case Studies

- Antidepressant Activity : A study exploring the structure-activity relationship (SAR) of similar compounds highlighted that the dichlorophenyl substitution enhances potency while affecting solubility negatively. This suggests a delicate balance between structural modifications and biological efficacy .

- Neuropharmacological Studies : In vitro assays demonstrated that R-DPEA HCl could significantly increase serotonin levels in neuronal cultures, supporting its potential use as an antidepressant medication.

- Antimicrobial Screening : In a study assessing various compounds against Chlamydia trachomatis, derivatives showed selective activity against this pathogen, indicating that modifications to the core structure could enhance efficacy against specific bacterial targets .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2,4-Dichlorophenyl)ethan-1-amine | Chlorine substitution on phenyl | Potential antidepressant effects |

| 2-(3,5-Dichlorophenyl)ethan-1-amine | Similar dichlorophenyl structure | Neurotransmitter modulation |

| 4-Chloro-N,N-dimethylphenethylamine | Dimethylamino group | Stimulant properties |

属性

IUPAC Name |

2-(2,5-dichlorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c9-7-1-2-8(10)6(5-7)3-4-11;/h1-2,5H,3-4,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEXAWZJQHBSSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311317-57-3 |

Source

|

| Record name | 2-(2,5-dichlorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。